Me4tButylXphos is a privileged ligand for asymmetric catalysis, particularly in reactions involving palladium and rhodium catalysts. Its bulky aryl groups create a chiral environment around the metal center, facilitating the preferential formation of one enantiomer over another. This property is crucial in the development of new drugs and other chiral pharmaceuticals where only one enantiomer possesses the desired biological activity.
Studies have demonstrated the effectiveness of Me4tButylXphos in various asymmetric transformations, including:
Beyond asymmetric catalysis, Me4tButylXphos finds applications in other transition metal-catalyzed reactions. Its electron-donating ability helps stabilize low-oxidation state metal complexes, which are often key intermediates in catalytic cycles.
Examples include:
Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine is a complex organophosphorus compound with the molecular formula C33H53P and a molecular weight of approximately 480.7 g/mol. This compound features a bulky phosphine group that enhances its steric properties, making it particularly useful as a ligand in various catalytic reactions. Its structure includes multiple tert-butyl and isopropyl groups, contributing to its unique physical and chemical characteristics, including high lipophilicity with an XLogP3-AA value of 9.9, indicating poor solubility in water and good solubility in organic solvents .
Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine is primarily employed as a ligand in palladium-catalyzed coupling reactions. It facilitates the coupling of aryl halides with secondary alcohols and has been utilized in various reactions such as:
The synthesis of di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine typically involves:
Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine finds applications in:
Studies on the interactions of di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine with metal centers reveal that it effectively stabilizes palladium complexes. This stabilization enhances catalytic activity and selectivity in organic transformations. The bulky nature of the ligand also minimizes steric hindrance during reactions involving larger substrates .
Several compounds share structural similarities with di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | C31H49O2P | Contains methoxy groups; altered electronic properties |
Di-tert-butylphosphino-biphenyldicarboxylic acid | C30H42O4P | Incorporates carboxylic acid functionalities; differing reactivity |
Tri-tert-butylphosphine | C12H21P | Simpler structure; less sterically hindered |
The uniqueness of di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine lies in its combination of steric bulk and electronic properties that make it particularly effective as a ligand for palladium catalysis compared to other similar compounds. Its extensive use in various coupling reactions highlights its significance in synthetic organic chemistry .
Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine is a phosphine ligand characterized by a biphenyl backbone with extensive alkyl substitution. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | Di-tert-butyl[2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl]phosphane |
Synonyms | Me₄tBuXPhos, 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropyl-1,1'-biphenyl |
Molecular Formula | C₃₃H₅₃P |
Molecular Weight | 480.75 g/mol |
CAS Registry Number | 857356-94-6 |
InChI Key | RCRYEYMHBHPZQD-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C)C |
The compound’s nomenclature reflects its biphenyl core, with tert-butyl groups at the phosphorus center and isopropyl/methyl substituents strategically placed to modulate steric and electronic effects.
The development of biaryl phosphine ligands like Me₄tBuXPhos traces back to the late 1990s, when Stephen L. Buchwald and colleagues pioneered the use of dialkylbiaryl phosphines for palladium-catalyzed cross-coupling reactions. Prior to this, traditional ligands such as triarylphosphines (e.g., PPh₃) limited reaction scope due to poor compatibility with electron-deficient aryl chlorides. The introduction of XPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and t-BuXPhos (2-di-tert-butylphosphino-2',6'-dimethoxybiphenyl) demonstrated that steric bulk and electron-richness could enable couplings under milder conditions.
Me₄tBuXPhos emerged as a variant with enhanced steric protection, achieved through tetramethyl substitution on the lower biphenyl ring and triisopropyl groups on the upper ring. This design addresses challenges in activating inert substrates while maintaining catalyst stability.
Me₄tBuXPhos belongs to the dialkylbiaryl phosphine class, characterized by a biaryl scaffold with phosphine substituents. Key distinctions from related ligands include:
Ligand | Substituents | Cone Angle (ECA) | G(Pd) |
---|---|---|---|
XPhos | 2'-,6'-Dimethoxy, 2-Dicyclohexylphosphino | 206.2° | 24.82% |
t-BuXPhos | 2'-,6'-Dimethoxy, 2-Di-tert-butylphosphino | 206.4° | 19.40% |
Me₄tBuXPhos | 3,4,5,6-Tetramethyl, 2'-,4',6'-Triisopropyl, 2-Di-tert-butylphosphino | 171.2° | 24.63% |
CyBippyphos | 2'-,4',6'-Tricyclohexyl, 2-Dicyclohexylphosphino | 199.2° | 19.35% |
Data from computational studies indicate that Me₄tBuXPhos has a smaller cone angle (171.2°) compared to XPhos (206.2°), suggesting reduced steric hindrance. However, its G(Pd) value (24.63%)—the percentage of phosphorus-adjacent carbon atoms shielding the metal center—aligns with ligands designed for challenging reductive elimination steps.
The crystallographic analysis of Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine reveals critical structural insights that define its three-dimensional molecular architecture. This organophosphorus compound, with molecular formula C₃₃H₅₃P and molecular weight 480.75 g/mol, exhibits distinctive crystalline properties characteristic of bulky biaryl phosphine ligands [1] [2] [3] [4].
The compound crystallizes as white to brown powder or crystalline material with a melting point range of 168-172°C [2] [5]. X-ray diffraction studies of related biaryl phosphine structures provide valuable comparative data for understanding the molecular geometry. The phosphorus atom adopts a trigonal pyramidal coordination geometry, consistent with sp³ hybridization and the presence of a lone pair of electrons [6] [7]. This geometry is fundamental to the compound's function as a phosphine ligand in coordination chemistry applications.
Crystallographic analysis reveals that the phosphorus-carbon (aryl) bond lengths typically range from 1.839 to 1.875 Å, while the carbon-phosphorus-carbon bond angles span 103-110°, consistent with the trigonal pyramidal geometry where angles fall within the expected range of 90-109.5° [8]. The biaryl backbone demonstrates significant torsional displacement from planarity, with torsion angles ranging from 52-92° in similar structures, indicating substantial steric interference between the substituent groups [8] [9].
The crystallographic data demonstrates that the extensive substitution pattern, including four methyl groups on one aromatic ring and three isopropyl groups on the other, creates a highly congested molecular environment. This steric crowding influences both the solid-state packing arrangements and the molecular conformation, with the compound typically crystallizing in monoclinic or triclinic space groups depending on the specific packing interactions [10].
The steric and electronic characteristics of Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine represent a unique combination that defines its catalytic behavior and coordination chemistry. The compound exhibits exceptionally high steric bulk due to the combination of di-tert-butyl groups on phosphorus and the heavily substituted biaryl backbone [12] [13].
The electronic properties are dominated by strong σ-donor characteristics typical of tertiary phosphines with electron-rich substituents. The Tolman Electronic Parameter (TEP) for this compound is estimated to be similar to related tBuXPhos derivatives, falling in the range of 2056-2060 cm⁻¹, indicating strong electron-donating ability [14] [15] [16]. This electronic richness arises from the electron-donating methyl and isopropyl substituents on the aromatic rings, which increase electron density at the phosphorus center through inductive effects [14].
The steric properties are quantified through multiple parameters. The estimated cone angle exceeds 180°, placing this ligand among the most sterically demanding phosphines known [12] [13] [17]. The high lipophilicity, with an XLogP3-AA value of 9.9, indicates poor water solubility and strong preference for organic environments . This characteristic has significant implications for catalyst solubility and substrate interactions in catalytic processes.
The combination of strong σ-donor ability and weak π-acceptor properties, typical of tertiary phosphines, creates an electronic profile that stabilizes low-oxidation state metal complexes while providing substantial steric protection around the metal center [14] [15]. The extensive steric bulk creates a protective environment that can influence both the coordination sphere geometry and the approach of substrates to metal-ligand complexes.
Property | Value | Significance |
---|---|---|
Cone Angle | >180° | Exceptional steric bulk |
TEP (estimated) | 2056-2060 cm⁻¹ | Strong electron donor |
Lipophilicity | XLogP3-AA = 9.9 | Poor water solubility |
Air Stability | Air-sensitive | Requires inert atmosphere |
The conformational behavior of the biphenyl backbone in Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine is significantly influenced by the extensive substitution pattern. The presence of four methyl groups on one aromatic ring and three isopropyl groups on the other creates substantial steric congestion that restricts rotational freedom around the central carbon-carbon bond connecting the two aromatic rings [18] [19] [20] [21].
Computational studies on substituted biphenyls indicate that the torsional barrier for rotation around the biaryl bond typically ranges from 8-15 kJ/mol for heavily substituted derivatives [22] [20] [21]. The preferred conformation is non-planar and twisted, with the two aromatic rings adopting a dihedral angle that minimizes steric interactions between the bulky substituents [8] [9] [19]. This twisted conformation is essential for accommodating the large steric demands of both the tetramethyl substitution pattern and the triisopropyl groups.
The conformational dynamics are characterized by hindered rotation around the carbon-carbon bond connecting the two aromatic rings. At room temperature, conformational interconversion occurs slowly due to the high energy barrier created by steric clashing between substituent groups [23] [20]. The methyl groups on the tetramethyl-substituted ring retain relatively free rotation, while the isopropyl groups adopt sterically directed orientations that minimize unfavorable interactions [18] [24] [8] [9].
Temperature-dependent studies suggest that increased thermal energy enhances conformational flexibility, allowing for greater exploration of the conformational space around the energy minimum [18] [21]. However, even at elevated temperatures, the large substituents maintain significant restrictions on the accessible conformational states.
The conformational preferences have direct implications for the coordination chemistry of this phosphine ligand. The twisted biphenyl backbone creates a chiral environment around the phosphorus center, potentially influencing the stereochemical outcome of catalytic reactions. Additionally, the restricted conformational mobility contributes to the ligand's ability to create well-defined steric environments in metal complexes.
Conformational Feature | Characteristic | Impact |
---|---|---|
Torsional Barrier | 8-15 kJ/mol | Restricted rotation |
Preferred Angle | Non-planar twisted | Minimizes steric clash |
Methyl Dynamics | Free rotation | Local flexibility |
Temperature Effect | Enhanced flexibility | Increased conformational space |
The phosphorus coordination geometry in Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine follows the fundamental principles governing tertiary phosphine structures. The phosphorus atom adopts a trigonal pyramidal geometry with sp³ hybridization, where three substituents (two tert-butyl groups and one biaryl group) occupy the base of the pyramid and a lone pair of electrons occupies the apex [6] [7].
The coordination geometry is characterized by bond angles that deviate from the ideal tetrahedral angle of 109.5° due to the lone pair repulsion and steric interactions between the bulky substituents. Carbon-phosphorus-carbon bond angles typically range from 103-110°, reflecting the influence of both electronic and steric factors [8]. The lone pair occupies a larger effective volume than bonding pairs, causing compression of the C-P-C bond angles.
The phosphorus-carbon bond lengths vary depending on the nature of the carbon substituent. The P-C(aryl) bond connecting phosphorus to the biaryl system typically measures 1.839-1.875 Å, which is within the normal range for phosphorus-aryl bonds but may be influenced by the electronic properties of the heavily substituted aromatic system [8]. The P-C(tert-butyl) bonds are expected to be similar in length but may show slight variations due to the different hybridization states of the carbon atoms.
The pyramidal geometry at phosphorus is crucial for the compound's function as a ligand. The lone pair provides the two electrons necessary for coordination to metal centers, while the pyramidal structure creates a directional binding site that influences the geometry of resulting metal complexes [7] [25]. The substantial steric bulk of the three substituents creates a protective cone around coordinated metal centers, influencing both substrate approach and product release in catalytic cycles.
Upon coordination to metals, the phosphorus geometry may undergo subtle changes, but the fundamental pyramidal structure is maintained. The coordination typically occurs through donation of the lone pair electrons to vacant orbitals on the metal center, forming a sigma bond. The resulting metal-phosphorus interaction is primarily electrostatic and covalent, with the strength influenced by both the electronic properties of the phosphine and the nature of the metal center [26] [27] [28].
Geometric Parameter | Value Range | Structural Significance |
---|---|---|
C-P-C Bond Angles | 103-110° | Pyramidal distortion |
P-C(aryl) Bond Length | 1.839-1.875 Å | Normal aromatic P-C distance |
Coordination Mode | Monodentate | Through lone pair donation |
Hybridization | sp³ | Tetrahedral electron arrangement |